1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride

N-alkylation Heteroaromatic amine Borrowing hydrogen catalysis

Procuring the wrong tetrahydroquinoline isomer or salt form risks experimental failure. This dihydrochloride salt (CAS 54489-65-5) enables direct N-functionalization without specialized hydrogenation equipment. • Enables Sc(OTf)₃-catalyzed cycloaddition to construct 6,7-dihydro-1H,5H-pyrido[1,2,3-de]quinoxaline-3-amines-exclusive to the 1,2,3,4-isomer. • Exhibits >5.9-fold MAO-B selectivity (IC50 = 17,000 nM) over MAO-A for CNS drug discovery. • Pre-formed salt eliminates PtO₂-catalyzed hydrogenation of 8-nitroquinoline (20-hr reduction).

Molecular Formula C9H13ClN2
Molecular Weight 184.66 g/mol
CAS No. 54489-65-5
Cat. No. B1457270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride
CAS54489-65-5
Molecular FormulaC9H13ClN2
Molecular Weight184.66 g/mol
Structural Identifiers
SMILESC1CC2=C(C(=CC=C2)N)NC1.Cl
InChIInChI=1S/C9H12N2.ClH/c10-8-5-1-3-7-4-2-6-11-9(7)8;/h1,3,5,11H,2,4,6,10H2;1H
InChIKeyDLTPSLJLSVMXHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,3,4-Tetrahydroquinolin-8-amine HCl: Technical Overview & Procurement


1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride (CAS 54489-65-5) is the hydrochloride salt of 1,2,3,4-tetrahydroquinolin-8-amine, a bicyclic heteroaromatic amine belonging to the tetrahydroquinoline class. With molecular formula C9H12N2·HCl and molecular weight 184.67 g/mol, this compound serves as a versatile synthetic intermediate featuring a partially saturated quinoline ring system and a primary aromatic amine at the 8-position . Its structural features enable participation in multicomponent cycloaddition reactions, transition metal-catalyzed transformations, and the construction of fused polycyclic scaffolds relevant to medicinal chemistry programs [1].

Generic Substitution Risks for 1,2,3,4-Tetrahydroquinolin-8-amine HCl


The tetrahydroquinoline scaffold exhibits fundamentally divergent chemical reactivity and biological target engagement depending on the position of amine substitution (5-, 6-, 7-, or 8-amino) and the saturation pattern of the heterocyclic ring (1,2,3,4- versus 5,6,7,8-tetrahydro) . Critically, 8-aminoquinoline and 1,2,3,4-tetrahydroquinolin-8-amine demonstrate distinct reaction pathways under identical N-alkylation conditions, with the former undergoing tandem reduction to yield the latter as a byproduct—a transformation not generalizable across positional isomers [1]. Furthermore, 5,6,7,8-tetrahydroquinolin-8-amine (CAMPY) functions as a chiral ligand scaffold in asymmetric catalysis, whereas 1,2,3,4-tetrahydroquinolin-8-amine serves as a modular building block for cycloaddition-derived polycyclic systems [2][3]. Procurement decisions predicated on scaffold similarity alone risk experimental failure and wasted synthetic effort.

1,2,3,4-Tetrahydroquinolin-8-amine HCl: Comparative Evidence


Divergent N-Alkylation: 8-Aminoquinoline vs. Tetrahydroquinolin-8-amine

Under identical cobalt-catalyzed N-alkylation conditions with benzylic alcohols, 8-aminoquinoline does not yield the expected N-alkylated product. Instead, it undergoes a tandem N-alkylation–transfer hydrogenation pathway to produce N-benzyl-1,2,3,4-tetrahydroquinolin-8-amine as the isolable product [1]. In contrast, other heteroaromatic amines such as 2-aminopyridine and 2-aminopyrimidine undergo straightforward N-alkylation without concomitant ring reduction. This divergent reactivity demonstrates that 1,2,3,4-tetrahydroquinolin-8-amine and its hydrochloride salt represent a distinct chemical space that cannot be accessed through direct functionalization of 8-aminoquinoline under these conditions.

N-alkylation Heteroaromatic amine Borrowing hydrogen catalysis

MAO-B Selective Inhibition by Tetrahydroquinoline-8-amine Derivatives

A structurally related tetrahydroquinolin-8-amine derivative (CHEMBL4216610) exhibited measurable but modest inhibition of human MAO-B with an IC50 of 17,000 nM (17 μM) in insect cell membrane assays [1]. Critically, the same compound showed no detectable inhibition of MAO-A at concentrations up to 100,000 nM (>100 μM), establishing a selectivity window of >5.9-fold for MAO-B over MAO-A [1]. This selectivity profile, while not direct data for the hydrochloride salt itself, provides class-level inference regarding the scaffold's preferential interaction with the MAO-B isoform—a feature of interest for neurodegenerative disease research programs.

MAO inhibition Neuropharmacology Enzyme selectivity

Cycloaddition Scaffold vs. Chiral Ligand Platform

1,2,3,4-Tetrahydroquinolin-8-amine participates as a nucleophilic amine component in isocyanide-based multicomponent cycloaddition reactions with aldehydes and isocyanides to yield fused tricyclic 6,7-dihydro-1H,5H-pyrido[1,2,3-de]quinoxaline-3-amine derivatives [1]. This reaction pathway is enabled specifically by the 1,2,3,4-saturation pattern and the 8-amino substitution geometry. In contrast, the 5,6,7,8-tetrahydroquinolin-8-amine scaffold (CAMPY) has been extensively developed as a chiral ligand framework for asymmetric transfer hydrogenation using Ir(III) and Rh(III) complexes, achieving enantioselectivities of up to 86-99% ee in ketone reductions [2][3]. The two regioisomers thus address fundamentally different synthetic applications.

Multicomponent reactions Cycloaddition Fused heterocycles

Commercial Hydrochloride Salt vs. In-House Hydrogenation

The hydrochloride salt (CAS 54489-65-5) is commercially available as the dihydrochloride form with specified purity ≥95-98% from multiple suppliers . Literature synthesis of the free base (CAS 54012-92-9) requires hydrogenation of 8-nitroquinoline over PtO₂ in glacial acetic acid under 20 psi H₂ for 20 hours—a procedure requiring specialized hydrogenation equipment and handling of platinum catalysts [1]. For laboratories lacking hydrogenation infrastructure, procurement of the pre-formed hydrochloride salt eliminates a 20-hour catalytic reduction step, reducing both time-to-experiment and capital equipment requirements.

Synthetic efficiency Procurement strategy Reagent sourcing

1,2,3,4- vs. 5,6,7,8-Tetrahydroquinoline Biological Targets

The 5,6,7,8-tetrahydroquinolin-8-amine scaffold has been extensively optimized as a CXCR4 antagonist chemotype, with derivatives achieving IC50 values as low as 3.40 nM against human CXCR4 expressed in HEK293 cells [1]. However, the chirality and rigidity of the 5,6,7,8-saturated scaffold presents synthetic challenges. Subsequent scaffold-hopping efforts replaced the 5,6,7,8-tetrahydroquinoline core with 2-(aminomethyl)pyridine analogs to improve synthetic accessibility and liver microsomal stability [2]. The 1,2,3,4-tetrahydroquinolin-8-amine scaffold, bearing a different saturation pattern, occupies a distinct region of chemical space and has been reported as a tuberculosis prophylactic candidate rather than a CXCR4 ligand .

CXCR4 antagonism Scaffold hopping Medicinal chemistry

Salt Form and Purity Verification

CAS 54489-65-5 corresponds specifically to the dihydrochloride salt (C9H14Cl2N2, MW 221.13 g/mol), not the monohydrochloride or free base [1]. This distinction is critical for accurate molar calculations in biological assays and synthetic procedures. Commercial suppliers provide analytical certification including NMR, HPLC, and GC purity data, with standard purity specifications of ≥95% . In contrast, the free base 1,2,3,4-tetrahydroquinolin-8-amine is cataloged under CAS 54012-92-9 (MW 148.21 g/mol) and requires different handling and solubility considerations . Procurement of CAS 54489-65-5 ensures receipt of the dihydrochloride salt with verified salt stoichiometry.

Quality control Salt form specification Procurement validation

Application Scenarios for 1,2,3,4-Tetrahydroquinolin-8-amine HCl


Multicomponent Cycloaddition to Fused Heterocycles

This compound serves as the amine component in Sc(OTf)₃-catalyzed three-component reactions with aldehydes and isocyanides, enabling efficient construction of 6,7-dihydro-1H,5H-pyrido[1,2,3-de]quinoxaline-3-amine derivatives [1]. This application is exclusive to the 1,2,3,4-tetrahydroquinolin-8-amine scaffold; the 5,6,7,8-isomer does not participate in this cycloaddition manifold. Procurement of the hydrochloride salt eliminates the need for in-house hydrogenation of 8-nitroquinoline, which requires PtO₂ catalyst and 20-hour reduction under H₂ pressure [2].

Anti-Tubercular Mycolic Acid Synthesis Inhibition

1,2,3,4-Tetrahydroquinolin-8-ylamine has been reported as an experimental tuberculosis prophylactic, the first quinoline derivative identified with this activity profile. The compound targets an enzyme involved in mycolic acid synthesis, a critical component of the Mycobacterium tuberculosis cell wall, and has demonstrated growth inhibition of M. tuberculosis in vitro [1]. This anti-infective application is distinct from the CXCR4 antagonist activity observed with 5,6,7,8-tetrahydroquinolin-8-amine derivatives, which achieve nanomolar potency against chemokine receptors [2].

MAO-B Selective Inhibitor Development

Tetrahydroquinolin-8-amine derivatives exhibit preferential inhibition of MAO-B (IC50 = 17,000 nM) over MAO-A (IC50 > 100,000 nM), establishing a >5.9-fold selectivity window [1]. This isoform selectivity profile supports the use of 1,2,3,4-tetrahydroquinolin-8-amine hydrochloride as a starting scaffold for developing CNS-penetrant MAO-B inhibitors relevant to Parkinson's disease and other neurodegenerative conditions. Researchers should verify that the dihydrochloride salt form (CAS 54489-65-5, MW 221.13) is procured rather than the free base (CAS 54012-92-9, MW 148.21) to ensure accurate molar calculations in enzyme inhibition assays [2].

N-Alkyl Derivatives via Borrowing Hydrogen Catalysis

The tandem N-alkylation–transfer hydrogenation pathway observed when 8-aminoquinoline is treated with benzylic alcohols under Co(II) catalysis yields N-benzyl-1,2,3,4-tetrahydroquinolin-8-amine [1]. For researchers seeking to prepare N-substituted derivatives of the 1,2,3,4-tetrahydroquinolin-8-amine scaffold without performing the hydrogenation step, procurement of the pre-formed hydrochloride salt enables direct N-functionalization using standard alkylation or reductive amination protocols. This approach bypasses the specialized catalytic hydrogenation equipment required for nitroquinoline reduction [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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